molecular formula C8H11NO B1330009 3-(2-Oxocyclopentyl)propanenitrile CAS No. 4594-77-8

3-(2-Oxocyclopentyl)propanenitrile

Cat. No. B1330009
CAS RN: 4594-77-8
M. Wt: 137.18 g/mol
InChI Key: UVVOIPOAZZQJDF-UHFFFAOYSA-N
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Description

“3-(2-Oxocyclopentyl)propanenitrile” is a chemical compound with the molecular formula C8H11NO . It is also known by other names such as “2-(2-CYANOETHYL)CYCLOPENTANONE”, “2-Oxocyclopentanepropanenitrile”, “2-oxocyclopentanepropiononitrile”, “3-(2-ketocyclopentyl)propionitrile”, and "2-Oxocyclopentane-1-propiononitrile" .


Synthesis Analysis

The synthesis of “3-(2-Oxocyclopentyl)propanenitrile” involves complex chemical reactions. The exact method of synthesis may vary depending on the specific requirements and conditions .


Molecular Structure Analysis

The molecular structure of “3-(2-Oxocyclopentyl)propanenitrile” is represented by the InChI code "1S/C8H11NO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-5H2" . The molecular weight of the compound is 137.18 .


Chemical Reactions Analysis

The chemical reactions involving “3-(2-Oxocyclopentyl)propanenitrile” are complex and depend on the specific conditions and reactants used .


Physical And Chemical Properties Analysis

“3-(2-Oxocyclopentyl)propanenitrile” has a density of 1.033g/cm3 . The boiling point of the compound is 285.2ºC at 760mmHg . The compound is stored in a sealed and dry condition at 2-8°C .

Scientific Research Applications

Synthesis of Heterocycles

3-(2-Oxocyclopentyl)propanenitrile and its derivatives are utilized in the synthesis of various heterocyclic systems. A significant application is in the creation of imidazole derivatives, oxazoles, isothiazoles, and 1,3,2-diazaphospholidines. These compounds have diverse chemical and biological properties, making them valuable for various applications (Drabina & Sedlák, 2012).

Environmental Degradation Studies

Research has been conducted on the degradation of similar compounds, like 3,3'-iminobis-propanenitrile, in aqueous solutions using the Fe(0)/GAC micro-electrolysis system. This study is crucial for understanding the environmental impact and degradation pathways of these compounds (Lai et al., 2013).

Pharmaceutical and Chemical Synthesis

The derivatives of 3-(2-Oxocyclopentyl)propanenitrile are used in synthesizing polysubstituted bipyrazoles and pyrazolylpyrimidines, indicating their relevance in pharmaceutical and chemical synthesis. The structural diversity achieved through these syntheses demonstrates the compound's versatility in drug development and chemical research (Dawood, Farag, & Ragab, 2004).

Catalyst in Organic Reactions

These compounds serve as catalysts or initiators in various chemical reactions. For instance, they are used in the carbopalladation of nitriles, a process vital for synthesizing benzocyclic ketones and cyclopentenones, which are important in various chemical syntheses (Pletnev & Larock, 2002).

Spectro-Electrochemical Applications

The compound and its derivatives have been studied for their spectro-electrochemical behavior, particularly in thin-layer polymer forms. Such studies are essential in developing advanced materials with specific electronic and optical properties (Elamin, Hashim, & Mohammed, 2021).

Biocompatible Applications

Biocompatible terpolymymers incorporating derivatives of 3-(2-Oxocyclopentyl)propanenitrile have been synthesized for various applications, including as Fe(III) sensors, imaging agents in cell studies, and security ink. These applications highlight the compound's potential in biotechnology and material science (Mahapatra et al., 2020).

Electrolytes for Lithium-Ion Batteries

In the field of energy storage, mixtures including derivatives of 3-(2-Oxocyclopentyl)propanenitrile have been developed as safe electrolytes for lithium-ion batteries. These electrolytes demonstrate high safety, better wettability to separators and electrodes, and improved electrochemical performance, making them valuable for battery technology (Liu et al., 2016).

Corrosion Inhibition

Propanenitrile derivatives have been investigated for their ability to inhibit corrosion of metals in various solutions. Their effectiveness in reducing corrosion, without modifying the corrosion process, is essential for materials science and engineering applications (Fouda, Abdel-Maksoud, & Almetwally, 2015).

Safety And Hazards

The safety data sheet for “3-(2-Oxocyclopentyl)propanenitrile” provides important information about the potential hazards of the compound . It is recommended to handle the compound with appropriate safety measures.

properties

IUPAC Name

3-(2-oxocyclopentyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVOIPOAZZQJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963467
Record name 3-(2-Oxocyclopentyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxocyclopentyl)propanenitrile

CAS RN

4594-77-8
Record name 2-Oxocyclopentanepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4594-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxocyclopentanepropiononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Oxocyclopentyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxocyclopentanepropiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.719
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Chen - Chinese Journal of Organic Chemistry, 2009 - sioc-journal.cn
Methyl 2-oxocyclopentanecarboxylate was obtained via Dieckmann condensation from dimethyl adipate in 82.2% yield. Then the condensation product was reacted with acrylonitrile, in …
Number of citations: 2 sioc-journal.cn
MJ Fink, R Snajdrova, A Winninger, MD Mihovilovic - Tetrahedron, 2016 - Elsevier
This work describes the regio- and enantioselective synthesis of nitrile-containing chiral lactones from easily accessible ketone precursors using Baeyer–Villiger monooxygenases. …
Number of citations: 10 www.sciencedirect.com
RD Ceccoli, DA Bianchi, MJ Fink, MD Mihovilovic… - AMB Express, 2017 - Springer
Baeyer–Villiger monooxygenases are recognized by their ability and high selectivity as oxidative biocatalysts for the generation of esters or lactones using ketones as starting materials. …
Number of citations: 16 link.springer.com
Z Guangle, Y Liang, Y Xilong… - CHINESE …, 2009 - SCIENCE PRESS 16 …
Number of citations: 0
赵广乐, 于亮 - 有机化学, 2009 - sioc-journal.cn
对1-(2-氰乙基)-2-氧代环戊基甲酸甲酯(4) 的选择性水解脱羧反应进行了系统研究. 发现上述化合物在碱的催化作用下主要生成开环副产物2-(2-氰乙基) 己二酸二甲酯及2-(2-氰乙基) 己二酸; …
Number of citations: 1 sioc-journal.cn
李阳a, 陈立功 - 有机化学, 2009 - sioc-journal.cn
以价廉易得的己二酸二甲酯为原料, 在甲醇钠的催化下, 通过Dieckmann 缩合反应得到2-氧代环戊烷羧酸甲酯, 收率82.2%; 2-氧代环戊烷羧酸甲酯再与丙烯腈在40%(质量比) 苄基三甲基氢氧化…
Number of citations: 3 sioc-journal.cn

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